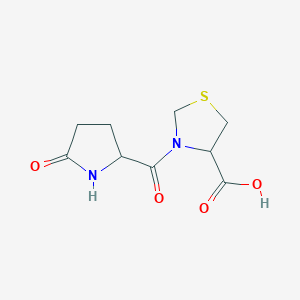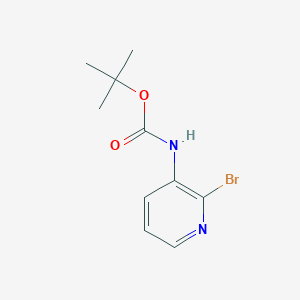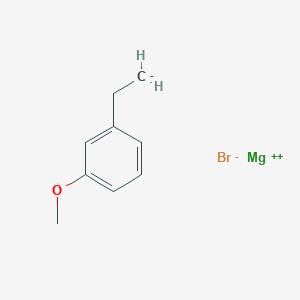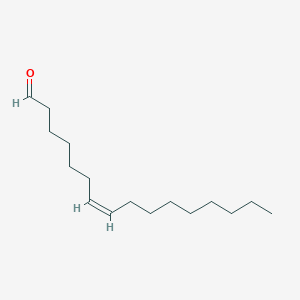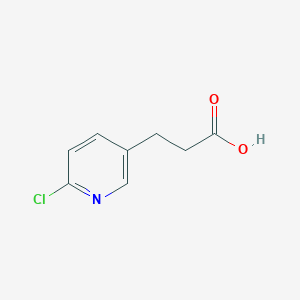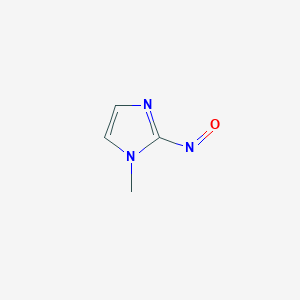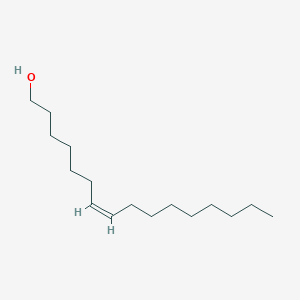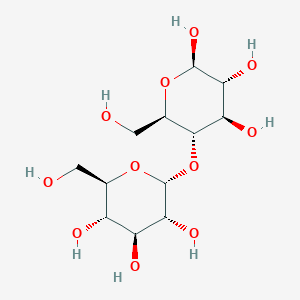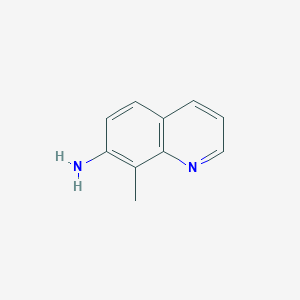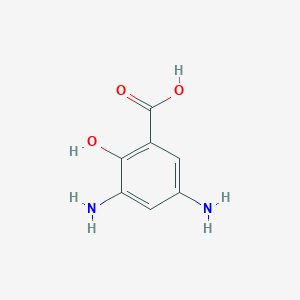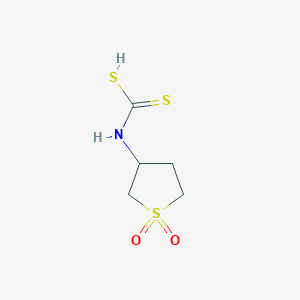
Sulfocarbathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfocarbathione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonated derivative of carbathione, which is an antioxidant and a precursor to the amino acid cysteine. Sulfocarbathione has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism Of Action
The mechanism of action of sulfocarbathione is not fully understood, but it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting against oxidative damage. It has also been shown to increase the levels of glutathione, a key antioxidant in the body.
Biochemical And Physiological Effects
Sulfocarbathione has been shown to possess a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, improve cognitive function, and reduce the risk of cardiovascular disease. It has also been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the main advantages of sulfocarbathione for lab experiments is its antioxidant properties, which make it a useful tool for studying oxidative stress-related diseases. However, one limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
There are a number of potential future directions for research on sulfocarbathione. One area of interest is its potential use as a radioprotective agent in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of sulfocarbathione and its potential applications in other areas of scientific research.
Synthesis Methods
Sulfocarbathione can be synthesized through a number of different methods, including the reaction of carbathione with sulfonic acid or sulfur trioxide. The most common method involves the reaction of carbathione with sodium bisulfite and sodium hydroxide, which yields sulfocarbathione as a white crystalline solid.
Scientific Research Applications
Sulfocarbathione has been studied for its potential applications in a variety of scientific research fields. In particular, it has been investigated as a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as a radioprotective agent in cancer treatment.
properties
CAS RN |
114654-31-8 |
|---|---|
Product Name |
Sulfocarbathione |
Molecular Formula |
C5H9NO2S3 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl)carbamodithioic acid |
InChI |
InChI=1S/C5H9NO2S3/c7-11(8)2-1-4(3-11)6-5(9)10/h4H,1-3H2,(H2,6,9,10) |
InChI Key |
UEKOYEYXLALUCZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N=C(S)S |
SMILES |
C1CS(=O)(=O)CC1NC(=S)S |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)S |
synonyms |
N-1,2-dioxothiolan-3-yl-dithiocarbamate, potassium salt sulfocarbathion K sulfocarbathione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




